LG 50,173
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Overview
Description
LG 50,173 is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol. This compound is known for its unique structure, which includes a morpholine ring substituted with a cinnamoyl group that has additional methoxy and hydroxy functionalities.
Preparation Methods
The synthesis of LG 50,173 typically involves the reaction of morpholine with a suitable cinnamoyl chloride derivative under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
LG 50,173 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cinnamoyl double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
LG 50,173 has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of LG 50,173 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
LG 50,173 can be compared with other cinnamoyl-substituted morpholine derivatives. Similar compounds include:
- Morpholine, 4-(3,4-dimethoxycinnamoyl)-2-methyl-
- Morpholine, 4-(3,5-dimethoxycinnamoyl)-2-methyl-
- Morpholine, 4-(4-hydroxycinnamoyl)-2-methyl- These compounds share structural similarities but differ in the substitution pattern on the cinnamoyl group. The presence of different functional groups can significantly impact their chemical reactivity and biological activity, making this compound unique in its properties and applications.
Properties
CAS No. |
16562-71-3 |
---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |
InChI Key |
MHFGOMQNFJVNKY-SNAWJCMRSA-N |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Isomeric SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |
Canonical SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
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